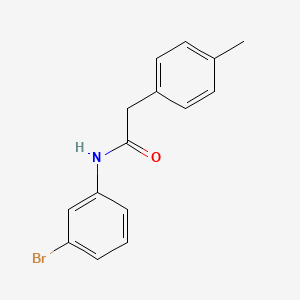
N-(3-bromophenyl)-2-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-2-(4-methylphenyl)acetamide, also known as Bromadol, is a potent synthetic opioid analgesic that was first synthesized in the late 1970s. It is structurally similar to other opioids such as fentanyl and morphine, but it has a higher potency and a longer duration of action. Bromadol has been used in scientific research to study its mechanism of action and its potential use as a pain reliever.
Mécanisme D'action
N-(3-bromophenyl)-2-(4-methylphenyl)acetamide acts on the mu-opioid receptor in the brain and spinal cord, which is responsible for mediating the analgesic effects of opioids. It also has an affinity for the delta-opioid receptor, which is involved in the regulation of mood and emotions.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-2-(4-methylphenyl)acetamide produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It also has a long duration of action, which makes it useful for treating chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-bromophenyl)-2-(4-methylphenyl)acetamide has several advantages for use in lab experiments. It is highly potent and has a long duration of action, which makes it useful for studying the mechanism of action of opioids. However, it also has limitations, including its potential for abuse and dependence, which must be taken into consideration when using it in lab experiments.
Orientations Futures
There are several future directions for research on N-(3-bromophenyl)-2-(4-methylphenyl)acetamide. One area of research is the development of new analogs with improved potency and selectivity for the mu-opioid receptor. Another area of research is the development of new formulations that can be administered orally or transdermally, which would make it easier to use in clinical settings. Finally, there is a need for more research on the potential use of N-(3-bromophenyl)-2-(4-methylphenyl)acetamide in treating opioid addiction.
Méthodes De Synthèse
N-(3-bromophenyl)-2-(4-methylphenyl)acetamide is synthesized by reacting 3-bromobenzoyl chloride with 4-methylphenylacetone in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of chromatography steps.
Applications De Recherche Scientifique
N-(3-bromophenyl)-2-(4-methylphenyl)acetamide has been studied extensively in scientific research for its potential use as a pain reliever. It has been shown to be effective in treating both acute and chronic pain in animal models. N-(3-bromophenyl)-2-(4-methylphenyl)acetamide has also been studied for its potential use in treating opioid addiction, as it has been shown to have a lower potential for abuse and dependence compared to other opioids.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-11-5-7-12(8-6-11)9-15(18)17-14-4-2-3-13(16)10-14/h2-8,10H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSNZRLRZZGTST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B5748245.png)
![5-methyl-N'-[(5-methyl-2-furyl)methylene]-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5748255.png)
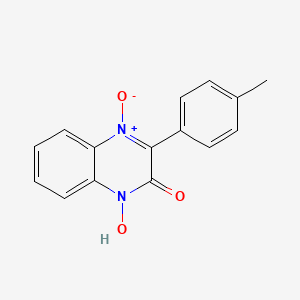
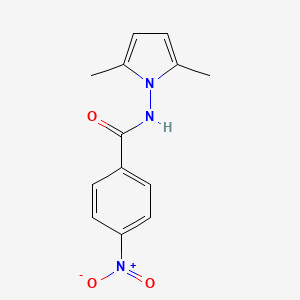
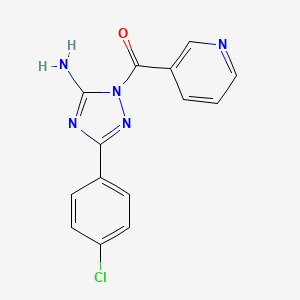
![methyl 2-{[(2-fluorophenyl)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B5748272.png)
![methyl 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5748286.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3-dimethylbenzamide](/img/structure/B5748303.png)
![methyl 2-chloro-5-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5748309.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methoxybenzamide](/img/structure/B5748312.png)
![2-(4-ethoxyphenyl)-6-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B5748335.png)
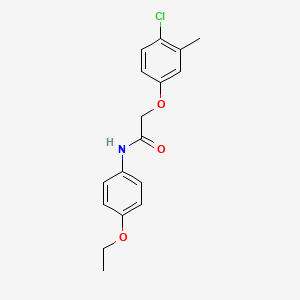
![3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B5748357.png)